{2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone
Description
{2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a methoxy group, a piperidinyl sulfonyl group, and a morpholinyl methanone group
Properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-14-5-7-20(8-6-14)26(22,23)15-3-4-17(24-2)16(13-15)18(21)19-9-11-25-12-10-19/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONWCGAMBHESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxy Group: This can be achieved through methylation of a phenolic precursor using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Piperidinyl Sulfonyl Group: This step involves the sulfonylation of a piperidine derivative using sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Morpholinyl Methanone Group: This can be done through a nucleophilic substitution reaction where a morpholine derivative reacts with a suitable electrophilic precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features enable it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the piperidinyl sulfonyl group can engage in electrostatic interactions. The morpholinyl methanone group can act as a nucleophile, facilitating covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Contains a similar piperazinyl sulfonyl group.
Vardenafil: Another compound with a piperazinyl sulfonyl group.
Tadalafil: Contains a similar methoxy group.
Uniqueness
What sets {2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
